
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) is a chemical compound with significant applications in various fields of science and industry. This compound is a derivative of triazolidine, characterized by its unique structure and reactivity. It is known for its stability and versatility in chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with carbonyl compounds, followed by cyclization to form the triazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its desired form. Advanced techniques like continuous flow reactors may be employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives with altered properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce different triazolidine derivatives. Substitution reactions can lead to a variety of substituted triazolidines with diverse functional groups .
科学的研究の応用
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
作用機序
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
1,3-Dimethyl-2,4,5-trioxoimidazolidine: Another triazolidine derivative with distinct chemical properties.
1,4-Dimethyl-1,2,4-triazolidine-3,5-dione: Similar in structure but with different reactivity and applications.
Uniqueness
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) stands out due to its specific reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
特性
CAS番号 |
133476-08-1 |
|---|---|
分子式 |
C4H6N3O2- |
分子量 |
128.11 g/mol |
IUPAC名 |
1,2-dimethyl-5-oxo-1,2,4-triazol-3-olate |
InChI |
InChI=1S/C4H7N3O2/c1-6-3(8)5-4(9)7(6)2/h1-2H3,(H,5,8,9)/p-1 |
InChIキー |
YBYOSHLIDYZJAD-UHFFFAOYSA-M |
正規SMILES |
CN1C(=NC(=O)N1C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


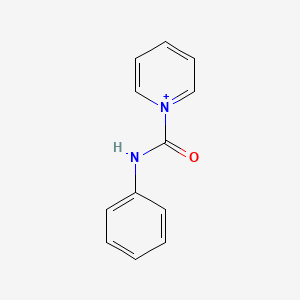
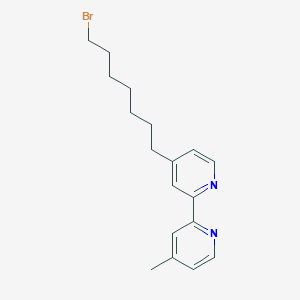
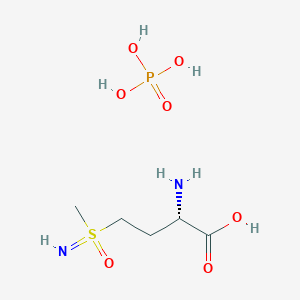

![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

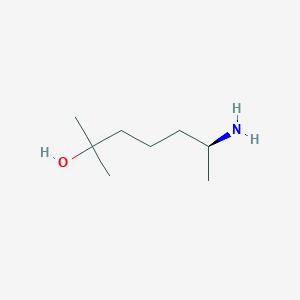
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
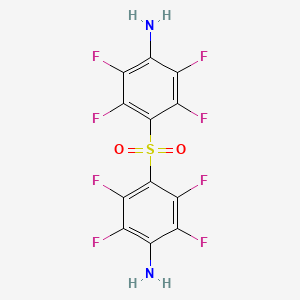
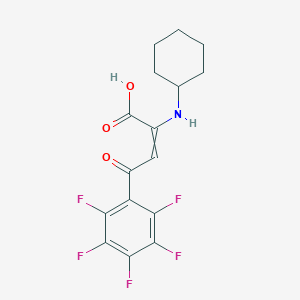
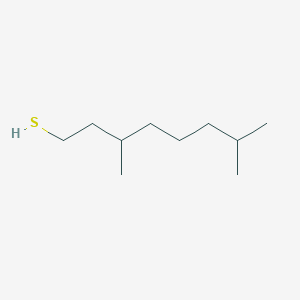
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)

![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
